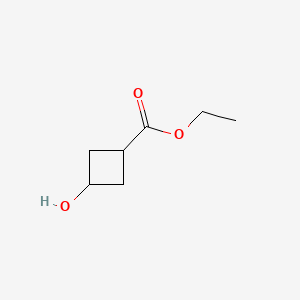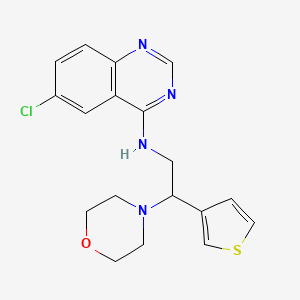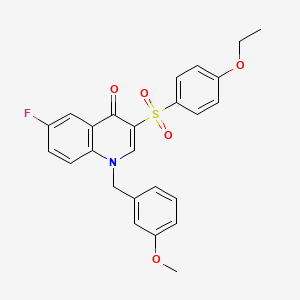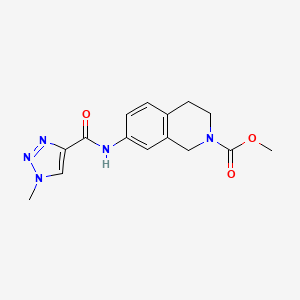
4-(Tert-butoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butoxy)piperidine is a compound with the molecular formula C10H21N2O2 . It is also known by other names such as 4-boc-aminopiperidine, tert-butyl piperidin-4-ylcarbamate, and 4-n-boc-aminopiperidine .
Synthesis Analysis
The synthesis of 4-(Tert-butoxy)piperidine involves several steps. One method involves dissolving benzylammine and methyl acrylate with methyl alcohol to carry out Michael addition reaction at room temperature. The methyl alcohol is then removed, and a piperidine intermediate is obtained. This intermediate is then dissolved with sodium in toluene to carry out Diekman condensation reaction at high temperature, leading to the formation of a piperidone intermediate .Molecular Structure Analysis
The molecular structure of 4-(Tert-butoxy)piperidine is characterized by a six-membered ring with five carbon atoms and one nitrogen atom . The compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell .Physical And Chemical Properties Analysis
4-(Tert-butoxy)piperidine has a molecular weight of 201.29 g/mol . It is a crystalline powder with a melting point of 159°C .Wissenschaftliche Forschungsanwendungen
- Background : Piperidines are crucial building blocks in drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids .
- Research : Investigating the impact of central spacers on antibacterial activity against Gram-positive pathogens is an ongoing area of study .
- Recent Advances : Various cyclization, annulation, and multicomponent reactions have been explored .
- Recent Literature : Scientific advances in the discovery and evaluation of piperidine-based drugs are actively documented .
- Functionalization : Researchers modify its structure to create diverse compounds with varied properties .
Medicinal Chemistry and Drug Design
Antibacterial Activity
Synthesis of Heterocyclic Compounds
Biological Evaluation and Pharmacological Applications
Imidazole and Pyrimidine Derivatives
Theoretical Studies and Molecular Docking
Safety and Hazards
Zukünftige Richtungen
Piperidines, including 4-(Tert-butoxy)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
Similar compounds such as 4-piperidino-piperidine have been found to interact with liver carboxylesterase 1 in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.
Biochemical Pathways
For instance, piperidine derivatives have been reported to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, and multidrug resistance protein 1 . These molecules play crucial roles in various cellular processes, including cell proliferation, apoptosis, and drug metabolism.
Pharmacokinetics
Similar compounds such as 4-piperidino-piperidine have been found to have poor absorption and unclear metabolism . These properties can significantly impact the bioavailability of the compound, which is a critical factor in its pharmacological efficacy.
Result of Action
Similar compounds such as piperidine and piperine have been found to exhibit pleiotropic properties, including antioxidant, anticancer, anti-inflammatory, antihypertensive, hepatoprotective, and neuroprotective effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)11-8-4-6-10-7-5-8/h8,10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOANNJQFHJONSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxy)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)

![2-(cyclopentylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2763848.png)


![4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2763852.png)
![2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2763853.png)

![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2763856.png)

![N-(4-acetylphenyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2763861.png)
![N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2763862.png)
![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2763867.png)